molecular formula C13H19N3OS B5596264 (3aS,6aS)-1-methyl-N-(2-thienylmethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide

(3aS,6aS)-1-methyl-N-(2-thienylmethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide

Cat. No. B5596264
M. Wt: 265.38 g/mol
InChI Key: KTYAMXMTLSIMQA-CMPLNLGQSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (3aS,6aS)-1-methyl-N-(2-thienylmethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide involves complex reactions including cyclization and functionalization steps. For instance, derivatives of 3-amino-thieno[2,3-d]pyrimidines are prepared through hydrolysis and cyclization processes, leading to novel compounds with significant biological activities (Wagner, Vieweg, & Leistner, 1993). Similarly, the synthesis of pyrrolo[1″,2″:1″,6″]pyrazino[2″,3″:4,5]thieno[2,3-d]pyrimidines involves substituting different groups at specific positions, showcasing the chemical versatility of these compounds (Bakhite, Geies, & El-kashef, 2002).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through techniques like NMR spectral data and elemental analysis. The structural analysis reveals the presence of distinct functional groups contributing to the compound's reactivity and interaction with biological systems. For example, NMR spectral data provide insights into the substitution patterns and the nature of the chemical bonds (Kolisnyk et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions due to their active functional groups. They exhibit antimicrobial activities and can undergo further chemical modifications, leading to new derivatives with potential biological applications. The antimicrobial activity is often assessed through methods like the agar well diffusion method, indicating their potential in medical applications (Kolisnyk et al., 2015).

Scientific Research Applications

Synthesis and Characterization

Thienopyridine and pyrrole derivatives are synthesized through various chemical reactions, offering insights into their structural and functional properties. For instance, novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been synthesized, characterized, and tested for antimicrobial activity, showing potential in developing new antimicrobial agents (Othman & Hussein, 2020). Similarly, synthetic pathways to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored, providing a foundation for the synthesis of complex molecules with potential pharmacological applications (El-Meligie et al., 2020).

Antimicrobial Activity

The antimicrobial properties of thienopyridine derivatives have been a focus of research, indicating potential applications in combating various bacterial and fungal infections. Research into thieno[2,3-d]pyrimidine-7-carbonitriles and 4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has shown promising antimicrobial activity, suggesting these compounds could serve as bases for new antimicrobial agents (Kolisnyk et al., 2015).

Antiviral Research

In the context of antiviral research, thienopyridine derivatives have been investigated for their potential in inhibiting viral enzymes or replication processes. For example, novel pyrimidine thioglycosides have been synthesized and evaluated for their antiviral activity against SARS-COV-2 and Avian Influenza H5N1 viruses, highlighting the potential of such compounds in developing antiviral therapeutics (Abu-Zaied et al., 2021).

Antiproliferative Activity

The antiproliferative activity of thienopyridine derivatives against various cancer cell lines is another area of significant interest. Studies have shown that certain thienopyridine derivatives possess activity against the phospholipase C enzyme, indicating their potential in cancer research and therapy (van Rensburg et al., 2017).

properties

IUPAC Name

(3aS,6aS)-1-methyl-N-(thiophen-2-ylmethyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-15-5-4-10-8-16(9-12(10)15)13(17)14-7-11-3-2-6-18-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,14,17)/t10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYAMXMTLSIMQA-CMPLNLGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2[C@H]1CN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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